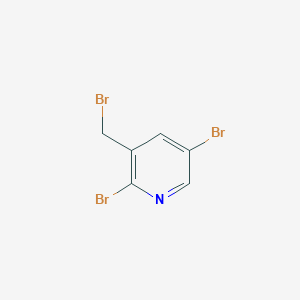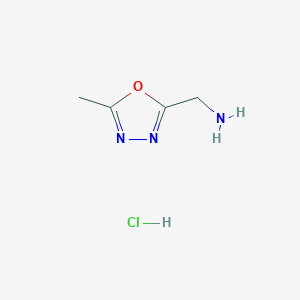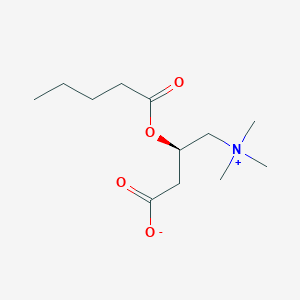
2,5-Dibromo-3-(bromomethyl)pyridine
Descripción general
Descripción
2,5-Dibromo-3-(bromomethyl)pyridine, also known as DBMP, is a chemical compound that has been widely used in scientific research. It is a halogenated pyridine derivative that has been synthesized through various methods.
Aplicaciones Científicas De Investigación
Synthesis of Hyperbranched Polyelectrolytes
2,5-Dibromo-3-(bromomethyl)pyridine derivatives, specifically 3,5-bis(bromomethyl)pyridine hydrobromide, have been utilized in the synthesis of hyperbranched polyelectrolytes. These derivatives are prepared from commercially available compounds and undergo poly(N-alkylation) to yield new hyperbranched polyelectrolytes. The reactivity of these derivatives is influenced by the electron-attractive effect of pyridinium groups, facilitating the synthesis process and allowing for the exploration of their properties (Monmoton et al., 2008).
Efficient Synthesis of Key Intermediates
The compound has been identified as a key intermediate in the efficient synthesis of other important compounds, such as rupatadine. A novel preparation method starting from 5-methylnicotinic acid has been reported, which is simple, efficient, and environmentally friendly, achieving a 65.9% overall yield. This highlights the significance of 2,5-Dibromo-3-(bromomethyl)pyridine derivatives in medicinal chemistry synthesis (Guo et al., 2015).
Role in Diels-Alder Cycloadditions
3,5-Dibromo-2-pyrone, a related compound, has shown to be a highly potent ambident diene in Diels-Alder cycloadditions. Its reactivity and stereoselectivity surpass those of monobromo-2-pyrones, making it a valuable reactant in organic synthesis to produce a variety of synthetically useful bicyclolactones (Cho et al., 2002).
Advancements in Crystal Engineering
2,5-Dibromo-3-(bromomethyl)pyridine derivatives have also been used in crystal engineering to study halogen bonding. For instance, N-methyl-3,5-dibromo-pyridinium iodide forms a crystal matrix with unique properties due to the strong electron acceptor ability of bromine substituents, influenced by the electron-poor pyridinium scaffold. This research opens new avenues for designing materials with specific electronic properties (Logothetis et al., 2004).
Catalysis and Liquid Crystal Synthesis
The compound's derivatives have been employed in catalysis, specifically in selective amination reactions facilitated by palladium-xantphos complexes. This process demonstrates the compound's utility in synthesizing novel pyridine derivatives, which have potential applications in liquid crystal synthesis due to their unique electronic properties (Ji et al., 2003).
Propiedades
IUPAC Name |
2,5-dibromo-3-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSGYKIJKOYVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464205 | |
| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-(bromomethyl)pyridine | |
CAS RN |
61686-65-5 | |
| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(carboxymethyl)thiophen-2-yl]butanoic Acid](/img/structure/B1624396.png)

![4-[2-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide](/img/structure/B1624398.png)





![2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione](/img/structure/B1624410.png)
![1-[5-(Dimethylamino)-2-pyridinyl]-2,2,2-trifluoro-ethanone](/img/structure/B1624412.png)


